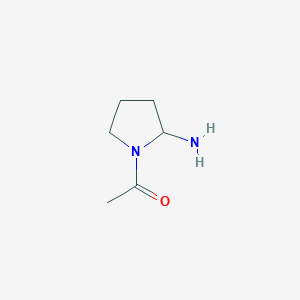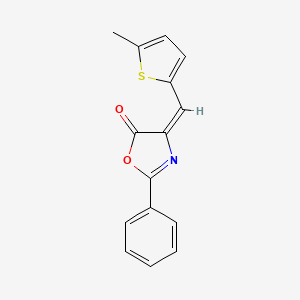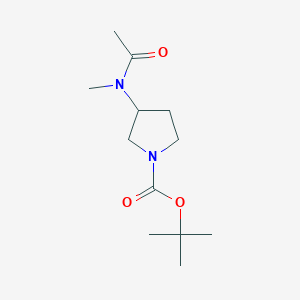
tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C12H22N2O3 and a molecular weight of 242.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and an N-methylacetamido substituent. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Reaction with Methyl Iodide: The hydroxyl group is methylated using methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.
Formation of N-Methylacetamido Group: The resulting intermediate is then reacted with acetic anhydride and a suitable base to introduce the N-methylacetamido group.
Industrial Production Methods: Industrial production methods for tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Substitution: Methyl iodide and sodium hydride in THF at 0°C.
Major Products Formed:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a methoxy group instead of the N-methylacetamido group.
tert-butyl ®-3-(methylamino)pyrrolidine-1-carboxylate: Features a methylamino group instead of the N-methylacetamido group.
®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxymethyl group instead of the N-methylacetamido group.
Uniqueness: tert-butyl 3-(N-methylacetamido)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and N-methylacetamido groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-[acetyl(methyl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(15)13(5)10-6-7-14(8-10)11(16)17-12(2,3)4/h10H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHHXGXBMAHFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
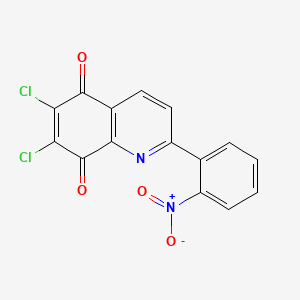
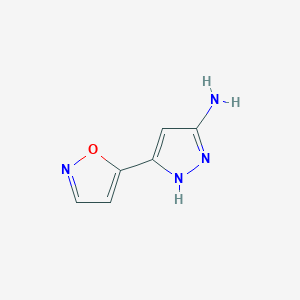
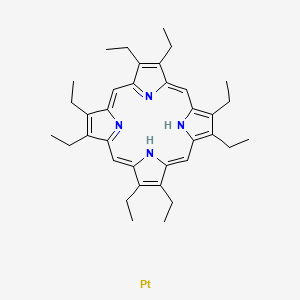
![(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12878215.png)
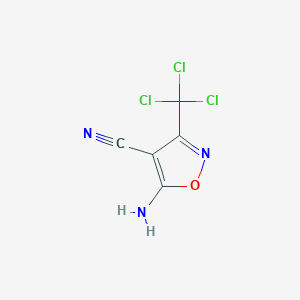
![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)

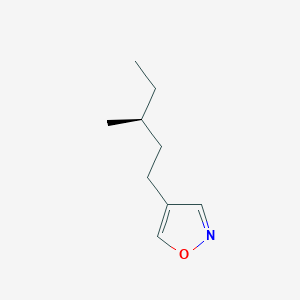


![1-Methyl-2-(1H-1,2,3-triazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12878257.png)

